4-methoxyphenyl pentanoate 4-methoxyphenyl pentanoate
Brand Name: Vulcanchem
CAS No.: 67001-63-2
VCID: VC21488933
InChI: InChI=1S/C12H16O3/c1-3-4-5-12(13)15-11-8-6-10(14-2)7-9-11/h6-9H,3-5H2,1-2H3
SMILES: CCCCC(=O)OC1=CC=C(C=C1)OC
Molecular Formula: C12H16O3
Molecular Weight: 208.25g/mol

4-methoxyphenyl pentanoate

CAS No.: 67001-63-2

Cat. No.: VC21488933

Molecular Formula: C12H16O3

Molecular Weight: 208.25g/mol

* For research use only. Not for human or veterinary use.

4-methoxyphenyl pentanoate - 67001-63-2

Specification

CAS No. 67001-63-2
Molecular Formula C12H16O3
Molecular Weight 208.25g/mol
IUPAC Name (4-methoxyphenyl) pentanoate
Standard InChI InChI=1S/C12H16O3/c1-3-4-5-12(13)15-11-8-6-10(14-2)7-9-11/h6-9H,3-5H2,1-2H3
Standard InChI Key ZPDRGYSTSKWYID-UHFFFAOYSA-N
SMILES CCCCC(=O)OC1=CC=C(C=C1)OC
Canonical SMILES CCCCC(=O)OC1=CC=C(C=C1)OC

Introduction

Chemical Structure and Properties

4-Methoxyphenyl pentanoate (CAS No. 67001-63-2) is an ester formed between pentanoic acid and 4-methoxyphenol. This compound has the molecular formula C₁₂H₁₆O₃ with a molecular weight of 208.25 g/mol. Its structure features a pentanoyl group attached to a 4-methoxyphenyl ring through an ester linkage.

Chemical Reactivity

As an ester, 4-methoxyphenyl pentanoate exhibits typical reactivity patterns:

  • Hydrolysis: Susceptible to both acid and base hydrolysis, yielding pentanoic acid and 4-methoxyphenol

  • Transesterification: Can undergo ester exchange reactions with alcohols

  • Reduction: Can be reduced to corresponding alcohols using appropriate reducing agents

  • Methoxy group reactions: The methoxy group can participate in various substitution reactions

Synthesis Methods

Esterification Approach

The most direct synthesis method for 4-methoxyphenyl pentanoate involves the esterification of pentanoic acid with 4-methoxyphenol. This reaction typically requires acid catalysis or activating agents to facilitate the formation of the ester bond.

A general synthesis procedure may involve:

  • Reaction of pentanoic acid with 4-methoxyphenol in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Alternative use of pentanoyl chloride with 4-methoxyphenol in the presence of a base such as triethylamine or pyridine

  • Use of pentanoic anhydride as the acylating agent

Physicochemical Properties

The physicochemical properties of 4-methoxyphenyl pentanoate influence its behavior in various environments and applications:

PropertyPredicted ValueNotes
Log P2.45-3.1Indicates moderate lipophilicity
SolubilityLow in water, high in organic solventsTypical of aromatic esters
Boiling Point>250°C (estimated)At standard pressure
Hydrolytic StabilityModerateSusceptible to enzymatic hydrolysis
Topological Polar Surface Area~46.5 ŲEstimated based on structure

Analytical Characterization

Spectroscopic Properties

For identification and purity assessment, 4-methoxyphenyl pentanoate can be characterized using various spectroscopic techniques:

  • IR Spectroscopy: Expected characteristic bands include:

    • Ester C=O stretch: ~1740-1760 cm⁻¹

    • Aromatic C=C stretch: ~1600-1450 cm⁻¹

    • C-O stretching: ~1200-1250 cm⁻¹

    • Methoxy C-H stretching: ~2800-2850 cm⁻¹

  • NMR Spectroscopy:

    • ¹H-NMR would show characteristic signals for:

      • Methoxy protons (~3.7-3.8 ppm)

      • Aromatic protons (~6.8-7.2 ppm)

      • Methylene protons of the pentanoyl chain (~1.3-2.5 ppm)

      • Terminal methyl group (~0.9-1.0 ppm)

Comparative Analysis with Related Compounds

Structural Comparisons

4-Methoxyphenyl pentanoate shares structural similarities with several compounds but maintains distinct properties:

CompoundMolecular FormulaStructural RelationshipKey Differences
5-(4-Methoxyphenyl)pentanoic acidC₁₂H₁₆O₃Isomeric compoundCarboxylic acid vs. ester functionality
Methyl pentanoateC₆H₁₂O₂Similar aliphatic chainContains methyl ester instead of aryl ester
N-(4-Methoxyphenyl)pentanamideC₁₂H₁₇NO₂Similar basic structureContains amide instead of ester linkage
4-Methoxyphenyl acetateC₉H₁₀O₃Similar aromatic portionContains shorter carbon chain

Functional Distinctions

The functional differences between 4-methoxyphenyl pentanoate and its related compounds result in distinct chemical behaviors:

  • Unlike 5-(4-methoxyphenyl)pentanoic acid, which has a terminal carboxylic acid group, 4-methoxyphenyl pentanoate features an ester bond that connects the pentanoic acid to the 4-methoxyphenol moiety

  • Compared to N-(4-methoxyphenyl)pentanamide, 4-methoxyphenyl pentanoate has an ester linkage rather than an amide bond, resulting in different hydrolytic stability and biological activities

  • The presence of the methoxy group distinguishes it from similar phenyl esters, potentially modifying its electronic properties and reactivity

Research Status and Future Directions

The current research on 4-methoxyphenyl pentanoate appears limited compared to its related compounds. Future research directions may include:

  • Comprehensive investigation of its biological activities, particularly anthelmintic and antimicrobial properties

  • Development of efficient and environmentally friendly synthesis methods

  • Exploration of its potential as a building block in medicinal chemistry

  • Structure-activity relationship studies comparing it with similar esters

  • Evaluation of its pharmacokinetic properties and potential as a prodrug

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